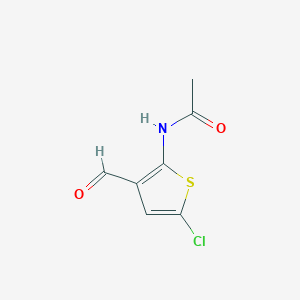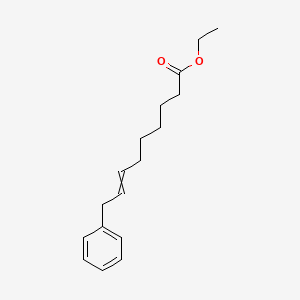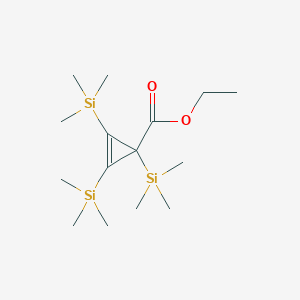
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester is a specialized organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a cyclopropene ring, which is a three-membered carbon ring with one double bond, and three trimethylsilyl groups attached to the cyclopropene ring. The ethyl ester functional group further adds to its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through the reaction of a suitable alkyne with a carbene precursor under controlled conditions.
Introduction of Trimethylsilyl Groups: The trimethylsilyl groups are introduced via silylation reactions, where the cyclopropene ring is treated with trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
類似化合物との比較
Similar Compounds
- 1,2,3-Tris(trimethylsilyl)-2-cyclopropene-1-carboxylic acid methyl ester
- Trimethyl 4-methoxy-6-[1,2,3-tris(methoxycarbonyl)-2-cyclopropen-1-yl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3,5-tricarboxylate
Uniqueness
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester is unique due to its specific combination of a cyclopropene ring, trimethylsilyl groups, and an ethyl ester functional group. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
680199-91-1 |
|---|---|
分子式 |
C15H32O2Si3 |
分子量 |
328.67 g/mol |
IUPAC名 |
ethyl 1,2,3-tris(trimethylsilyl)cycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H32O2Si3/c1-11-17-14(16)15(20(8,9)10)12(18(2,3)4)13(15)19(5,6)7/h11H2,1-10H3 |
InChIキー |
WXTOGVUJBNJBNZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(C(=C1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
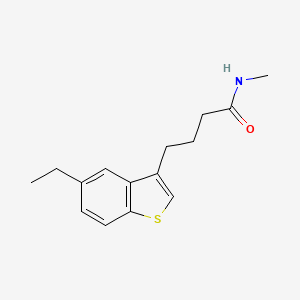
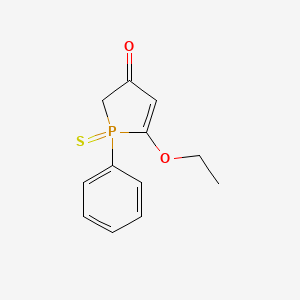
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
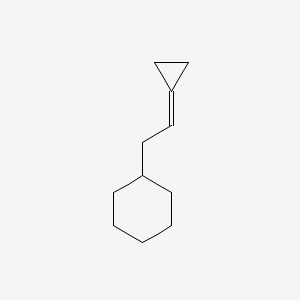
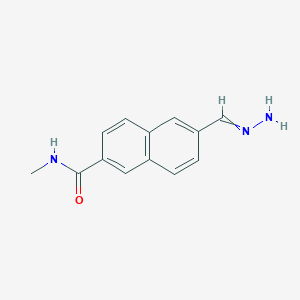
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
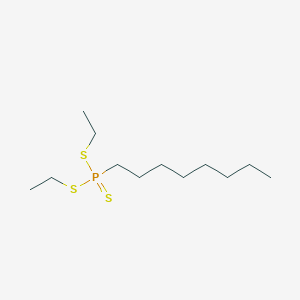
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
